![molecular formula C16H15ClN4O3 B2827833 5-((5-chloro-2-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946253-17-4](/img/structure/B2827833.png)
5-((5-chloro-2-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “5-((5-chloro-2-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For instance, one method involves solution-phase parallel synthesis and high throughput evaluation . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Molecular Structure Analysis
The molecular structure of pyrimidines includes two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of the specific compound “5-((5-chloro-2-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” would include additional functional groups attached to the pyrimidine ring, such as a 5-chloro-2-methoxyphenyl group and a 1,3-dimethyl group.Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For instance, they can participate in solution-phase parallel synthesis and high throughput evaluation . They can also undergo a reaction involving the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-((5-chloro-2-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” can be inferred from its structure. For instance, it has been synthesized as a yellow solid with a melting point of 287–288 °C . Its IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) .Scientific Research Applications
- Application : Researchers have reported a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach. This protocol enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The method was applied to methoxy-protected compounds like (−)-Δ8-THC and cholesterol, as well as in the total synthesis of natural products like δ-®-coniceine and indolizidine 209B .
- Application : These compounds exhibit interesting biological activities. Spectroscopic analyses confirm their structures, and further investigations explore their potential as therapeutic agents .
- Application : AMPMB was found to be pro-inflammatory in primary innate cells, even without prior microbe-associated molecular pattern (MAMP) priming. It led to the release of multiple inflammatory cytokines, possibly by facilitating active p65 translocation to the nucleus .
- Application : Compounds derived from this structure, such as 14, 13, and 15, exhibited significant inhibitory activity against cancer cells. Their IC50 values were comparable to the control drug sorafenib .
Catalytic Protodeboronation
Novel Class of 2-Amino-5-(Methylenedioxy)benzylamino Pyrimidines
Inflammatory Properties of AMPMB
Anticancer Activity
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt the cell cycle, preventing the proliferation of cancer cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and CDK2, which prevents CDK2 from carrying out its normal function in cell cycle progression
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle, a critical biochemical pathway in all cells . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, the compound can halt cell cycle progression, preventing cells from dividing and proliferating .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation . By disrupting the cell cycle, the compound can prevent the growth and division of cells, particularly cancer cells that often have dysregulated cell cycles . This can lead to the death of cancer cells and the reduction of tumor size .
properties
IUPAC Name |
5-(5-chloro-2-methoxyanilino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c1-20-14-13(15(22)21(2)16(20)23)10(6-7-18-14)19-11-8-9(17)4-5-12(11)24-3/h4-8H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLKRROWUOGMRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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